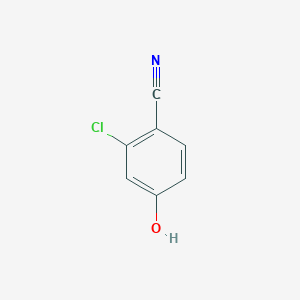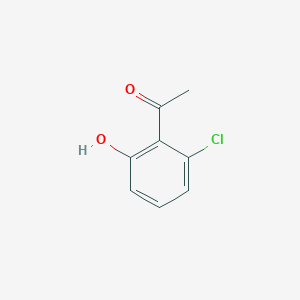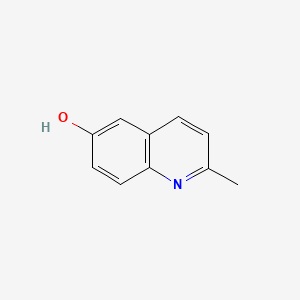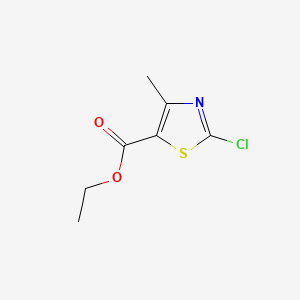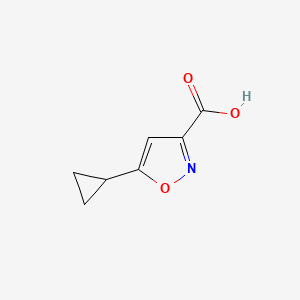
5-Cyclopropylisoxazole-3-carboxylic acid
概要
説明
5-Cyclopropylisoxazole-3-carboxylic acid is a chemical compound with the molecular formula C7H7NO3 . It has a molecular weight of 153.14 g/mol .
Molecular Structure Analysis
The molecular structure of 5-Cyclopropylisoxazole-3-carboxylic acid can be determined using various spectroscopic techniques . These techniques may include Infrared spectroscopy, C NMR, Mass spectrometry, and single crystal X-ray diffraction .
Physical And Chemical Properties Analysis
5-Cyclopropylisoxazole-3-carboxylic acid has a molecular weight of 153.14 g/mol . It has a melting point of 96-100 °C .
科学的研究の応用
Synthesis and Reactivity
5-Cyclopropylisoxazole-3-carboxylic acid, as a member of the isoxazole family, plays a vital role in the development of synthetic strategies for isoxazoles, which are crucial in the total synthesis of natural products, drugs, herbicides, and agrochemicals. Its utility in the selective and versatile preparation of pharmacologically active isoxazoles has been demonstrated (Vitale & Scilimati, 2013).
Herbicidal Activity
A significant application of 5-Cyclopropylisoxazole-3-carboxylic acid is in the design and synthesis of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides for herbicidal activity. This compound has shown promising results in laboratory bioassays against certain weeds, providing a foundation for its use in agrochemical research (Sun et al., 2020).
Neuroprotective Effects
In the field of medicinal chemistry, isoxazole derivatives, including those related to 5-Cyclopropylisoxazole-3-carboxylic acid, have been synthesized and studied for their binding affinity at glutamic acid receptors and neuroprotective effects, demonstrating their potential in treating neurological disorders. Specific stereoisomers of dihydroisoxazole amino acids have shown significant neuroprotective effects in oxygen glucose deprivation (OGD) cell culture tests (Conti et al., 2005).
Biological Activity in Stem Cell Research
Isoxazole derivatives, formed through microwave-assisted 1,3-dipolar cycloaddition, have shown increased biological activity. One such compound, derived from an isoxazoline precursor, exhibited significant growth enhancement in E. coli, indicating potential applications in stem cell research (Denton et al., 2021).
Immunological Activity
5-Cyclopropylisoxazole-3-carboxylic acid derivatives have been studied for their immunotropic activity. Certain synthesized amides and ureilenes from this compound exhibited notable suppressory activities in the humoral and cellular immune response, highlighting its relevance in immunology research (Ryng et al., 1999).
Xanthine Oxidase Inhibition
Derivatives of 5-phenylisoxazole-3-carboxylic acid, a compound closely related to 5-Cyclopropylisoxazole-3-carboxylic acid, have been synthesized and analyzed for their ability to inhibit xanthine oxidase. Most compounds showed micromolar/submicromolar potency levels, indicating potential therapeutic applications in treating diseases like gout (Wang et al., 2010).
特性
IUPAC Name |
5-cyclopropyl-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-7(10)5-3-6(11-8-5)4-1-2-4/h3-4H,1-2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMVXHFZCCPOTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360231 | |
| Record name | 5-Cyclopropylisoxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropylisoxazole-3-carboxylic acid | |
CAS RN |
110256-15-0 | |
| Record name | 5-Cyclopropylisoxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Cyclopropylisoxazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

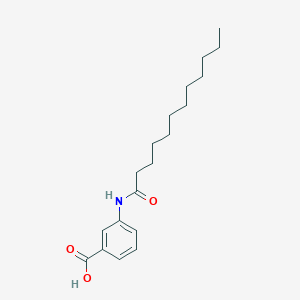
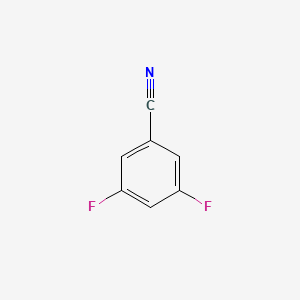
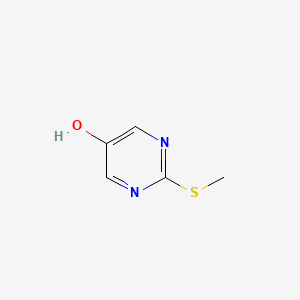
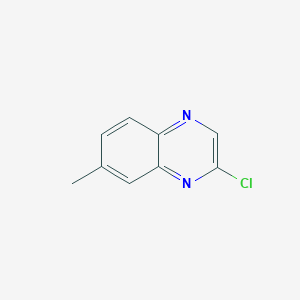
![3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B1349096.png)
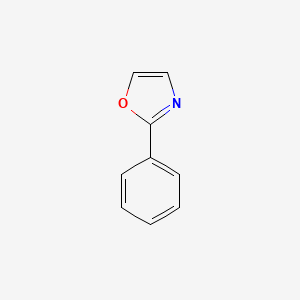
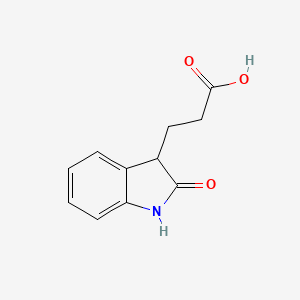
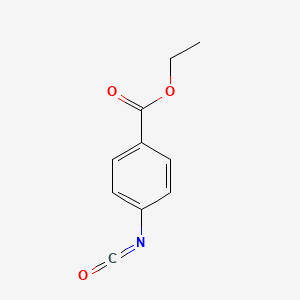
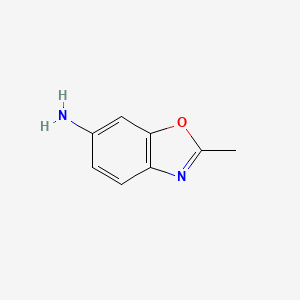
![4-Methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde](/img/structure/B1349105.png)
